2,5-Dimethyl-4-(trimethylsilylethynyl)thiazole
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Overview
Description
2,5-Dimethyl-4-(trimethylsilylethynyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with dimethyl and trimethylsilylethynyl groups. Thiazoles are known for their aromaticity and diverse biological activities, making them valuable in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-(trimethylsilylethynyl)thiazole typically involves the cyclization of appropriate thioamides with alkynes under specific conditions. One common method includes the use of Jacobsen cyclization, where thioamides react with alkynes in the presence of a catalyst such as potassium ferricyanide . The reaction conditions often require a controlled temperature and solvent environment to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and higher yields, making the compound more accessible for various applications .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-4-(trimethylsilylethynyl)thiazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkyl halides, and nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazole derivatives .
Scientific Research Applications
2,5-Dimethyl-4-(trimethylsilylethynyl)thiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-4-(trimethylsilylethynyl)thiazole involves its interaction with various molecular targets and pathways. The thiazole ring can participate in donor-acceptor interactions, nucleophilic reactions, and oxidation processes. These interactions can modulate biochemical pathways and enzyme activities, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,5-Dimethyl-4-(trimethylsilylethynyl)thiazole include other thiazole derivatives such as:
- 2,4-Disubstituted thiazoles
- Thiazolothiazoles
- Imidazoles
Uniqueness
What sets this compound apart from other similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the trimethylsilylethynyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
878018-23-6 |
---|---|
Molecular Formula |
C10H15NSSi |
Molecular Weight |
209.38 g/mol |
IUPAC Name |
2-(2,5-dimethyl-1,3-thiazol-4-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C10H15NSSi/c1-8-10(11-9(2)12-8)6-7-13(3,4)5/h1-5H3 |
InChI Key |
DNCIFBHVCUVKEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C)C#C[Si](C)(C)C |
Origin of Product |
United States |
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